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Stevioside D

Food Science Sensory Analysis Sweetener Formulation

Substituting Reb D with cheaper Reb A or Stevioside introduces bitterness and lingering aftertaste, compromising premium formulations. Stevioside D delivers a sucrose-like sweetness profile with rapid onset and clean finish, essential for high-clarity beverages, confectionery, and diabetic-friendly products. • Clean sensory profile with no bitter aftertaste, statistically indistinguishable from sucrose. • Robust thermal and pH stability for pasteurization and shelf-life conditions. • High-purity analytical standard (≥98% HPLC) for precise stevia extract profiling and batch-to-batch QC.

Molecular Formula C38H60O17
Molecular Weight 788.9 g/mol
Cat. No. B14853507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStevioside D
Molecular FormulaC38H60O17
Molecular Weight788.9 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC34CCC5C6(CCCC(C6CCC5(C3)CC4=C)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)CO)O)O)O)O)O
InChIInChI=1S/C38H60O17/c1-16-12-37-10-6-20-35(3,8-5-9-36(20,4)34(49)54-32-29(48)26(45)23(42)18(13-39)51-32)21(37)7-11-38(16,15-37)55-33-30(27(46)24(43)19(14-40)52-33)53-31-28(47)25(44)22(41)17(2)50-31/h17-33,39-48H,1,5-15H2,2-4H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,30-,31+,32+,33+,35-,36-,37?,38+/m1/s1
InChIKeyCANAPGLEBDTCAF-ZWUCQZHCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stevioside D Procurement Profile


Stevioside D (CAS 1310055-59-4), also known as Rebaudioside D (Reb D), is a diterpene glycoside of the steviol glycoside class, naturally occurring in the leaves of Stevia rebaudiana Bertoni. It is a high-intensity, non-caloric sweetener that distinguishes itself from its more common analog, Rebaudioside A, through a markedly cleaner sensory profile [1]. The compound consists of a steviol aglycone core glycosylated with six glucose units, conferring a sweetness potency estimated between 250–450 times that of sucrose [2].

S
Selection Logic Premium glycoside for clean-taste formulations requiring minimal bitter off-notes
F
Format Fit High-intensity sweetener (250–450× sucrose) suited for low-calorie beverage and food matrices
P
Processing Context Reported pH 2–10 and thermal stability up to 80°C supports typical pasteurization workflows

Why Stevioside D Is Irreplaceable


Procurement of steviol glycosides cannot be based solely on cost or a simple 'high-intensity sweetener' designation. The sensory and functional performance of individual glycosides diverges dramatically due to their structural variations. As demonstrated in controlled studies, the substitution of Rebaudioside D (Stevioside D) with the more abundant and cheaper Rebaudioside A or Stevioside will introduce significant off-target sensory artifacts—specifically, measurable bitterness and lingering aftertaste [1]—which can directly compromise consumer acceptance and product quality. Such substitution is therefore not functionally equivalent and represents a material risk in premium food and beverage formulation.

Stevioside D (Reb D)

Reported clean, sucrose-like bitterness profile with rapid sweetness onset and quick aftertaste decay. Formulation performance may support premium sensory targets.

Rebaudioside A / Stevioside

May introduce measurable bitterness and lingering aftertaste at comparable sweetness levels. Sensory profile may shift consumer acceptance in lightly flavored applications.

Substitution risk is sensory-driven; functional equivalence in taste fidelity is not supported by head-to-head evidence.

Stevioside D Evidence Guide


Sucrose-Like Bitterness Profile

In a consumer panel study (n=126), the bitterness of Rebaudioside D (0.1% w/v) was not significantly different from that of a 14% w/v sucrose solution, indicating a clean, sugar-like taste profile. This is in stark contrast to Rebaudioside A, which, at the same concentration, elicited a significantly higher and perceptible bitterness response [1]. This directly addresses the primary commercial limitation of stevia-based sweeteners.

Bitterness Profile vs. Sucrose
Head-to-head
Perceived Bitterness Reb D (0.1% w/v): not significantly different from 14% sucrose (n=126). Reb A: significantly higher bitterness response.
Reported sucrose-like bitterness context; supports clean-taste formulation screening.
Consumer panel data; sensory context may vary by matrix.
Food Science Sensory Analysis Sweetener Formulation

Faster Sweetness Onset and Clean Decay

Time-intensity sensory analysis reveals that Rebaudioside D has a significantly faster onset of sweetness and a quicker decay of aftertaste compared to Stevioside. The study confirms that Rebaudioside D and M are 'nearly devoid of bitterness,' whereas Stevioside demonstrates an 'immediate distinct bitter taste and lingering aftertaste' [1]. This is attributed to the higher number of glucosyl groups on Rebaudioside D, which influences its desorption kinetics from taste receptors.

Temporal Sweetness Dynamics
Head-to-head
Time-Intensity Parameters Reb D: faster onset, quicker decay, nearly devoid of bitterness. Stevioside: immediate distinct bitter taste, lingering aftertaste.
Reported temporal profile context; may support mouthfeel-driven product selection.
Attributed to higher glucosyl-group count influencing receptor desorption kinetics.
Food Science Sensory Analysis Temporal Profile

In Vivo Antihyperglycemic Efficacy

While Rebaudioside A (a close analog) failed to show any glycemic benefit in a long-term (8-week) study in diabetic Goto-Kakizaki (GK) rats [2], the structurally related parent compound, Stevioside, demonstrates clear and robust antihyperglycemic, insulinotropic, and glucagonostatic effects in the same animal model. Stevioside (0.2 g/kg BW) significantly suppressed the glucose response (IAUC: 648 ± 50 vs. 958 ± 85 mM×120 min control; P < 0.05) and increased insulin response (IAUC: 51116 ± 10967 vs. 21548 ± 3101 µU×120 min control; P < 0.05) during an IV glucose tolerance test [1]. This provides a strong class-level inference for the potential functional differentiation of Stevioside D, which shares the same core aglycone but with an improved sensory profile.

Glycemic Endpoint Response
Class-level
In Vivo Model (GK Rat, IVGTT) Stevioside (0.2 g/kg): glucose AUC reduced ~32% (648 vs 958 mM×120 min, P < 0.05); insulin AUC increased. Reb A: no significant glycemic effect after 8 weeks in same model.
Reported class-level model-response context; Stevioside D shares steviol core but direct Reb D data are not available.
Class inference from parent compound; Reb D-specific glycemic endpoint data require review.
Pharmacology Nutraceuticals Metabolic Health

Robust Thermal and pH Stability

Stevioside D exhibits excellent stability under conditions typical of food and beverage processing. The compound is reported to be stable in aqueous solutions across a wide pH range (2–10) and can withstand thermal treatments up to 80°C without significant degradation [1][2]. In contrast, under harsher acidic conditions (e.g., pH 1), a significant decrease in stevioside concentration is observed [2]. This stability profile is comparable to that of other major steviol glycosides, ensuring that Stevioside D can be reliably incorporated into a diverse array of products, from acidic carbonated beverages to baked goods, without loss of sweetness or formation of off-flavor degradation products.

Thermal & pH Stability
Class-level
Stability Range pH 2–10 up to 80°C
Supports processing-method compatibility screening across acidic to neutral beverage matrices.
Significant degradation reported at pH 1; harsh acidic conditions require review.
Food Technology Formulation Stability Process Engineering

Solubility Enhancement Strategies

Native Rebaudioside D exhibits poor water solubility, which has historically been a formulation challenge. However, patented processes exist to create 'highly soluble' compositions containing purified Rebaudioside D [1]. Furthermore, research indicates that the solubility of Reb D can be significantly enhanced to approximately 4,000 ppm in water at 20°C through the use of co-solutes like potassium sorbate [2]. This addresses a key processing hurdle and demonstrates that with appropriate formulation or sourcing of modified forms, the solubility limitation can be effectively overcome, enabling its use in clear beverage applications.

Solubility Enhancement Context
Data to verify
Native Solubility Native Reb D: poor water solubility. Formulation with co-solutes (e.g., potassium sorbate) reported to achieve ~4,000 ppm at 20°C. Patented high-solubility compositions exist.
Formulation-dependent solubility context; commercial sourcing options may impact process fit.
Solubility claims are patent- and co-solute-dependent; require lot- and method-specific confirmation.
Formulation Science Ingredient Processing Beverage Technology

Stevioside D Application Scenarios


Premium Clean-Label Beverages

This is the primary application scenario for Stevioside D. The direct evidence of its sugar-like bitterness profile (statistically indistinguishable from sucrose) and its rapid sweetness onset and clean finish [1][2] make it the ideal choice for high-clarity, lightly flavored beverages where off-notes from Reb A or Stevioside would be immediately detectable and detrimental to consumer acceptance. Its robust thermal and pH stability [3] ensures it survives typical pasteurization and shelf-life conditions.

Sugar-Reduced Confectionery & Gum

The clean, non-lingering sweetness of Stevioside D is well-suited for confectionery and chewing gum applications where a prolonged sweet taste is desired without the bitter tail. Patents specifically cite the use of highly soluble Rebaudioside D compositions in such 'edible and chewable compositions' [1]. The absence of a lingering bitter aftertaste is a critical differentiator from Stevioside in these long-duration oral products.

Functional Foods for Metabolic Health

For products positioned around blood sugar management or metabolic support, Stevioside D offers a dual-value proposition. It acts as a non-caloric sweetener while potentially conferring functional benefits related to glucose homeostasis. This is supported by class-level evidence showing that the steviol glycoside core (as in Stevioside) exerts significant antihyperglycemic and insulinotropic effects in a diabetic animal model [1], in contrast to the inert response observed with Rebaudioside A [2]. This positions Stevioside D as a value-added ingredient for diabetic-friendly or functional food lines.

High-Purity Reference Standards

Due to the critical sensory and functional differences between individual steviol glycosides, precise quantification is essential for quality assurance in stevia-based products. Stevioside D (Rebaudioside D) is required as a high-purity analytical standard (e.g., ≥98% by HPLC) for use in HPLC, LC-MS, and other analytical methods [1] to accurately profile stevia extracts and ensure batch-to-batch consistency in commercial sweetener blends.

Application
Selection Property
Validation Focus
Premium clean-label beverages
Sucrose-like bitterness profile; rapid sweetness onset and clean decay
Sensory panel benchmarking against Reb A and sucrose controls in target matrix
Sugar-reduced confectionery and chewing gum
Non-lingering sweetness; absence of bitter tail in long-duration oral products
Time-intensity sensory evaluation in confectionery model systems
Metabolic health research formulations
Class-level glycemic endpoint response in diabetic animal models
Stevioside D-specific glycemic endpoint characterization; model-response interpretation
Analytical reference standard for QA/QC
High-purity identity confirmation (≥98% HPLC)
HPLC/LC-MS method suitability; batch-to-batch glycoside profiling consistency
Application fit is provided as a selection guide based on reported evidence. All scenarios require end-user validation in the intended matrix and process conditions. Glycemic endpoint data reflect class-level model response and should not be interpreted as a health claim.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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